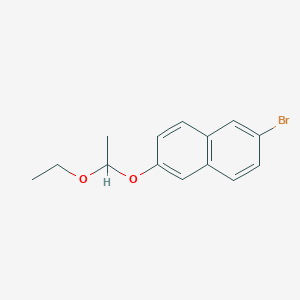

2-Bromo-6-(1-ethoxyethoxy)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(1-ethoxyethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCZRVLEXALHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-6-(1-ethoxyethoxy)naphthalene molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-6-(1-ethoxyethoxy)naphthalene: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a protected derivative of 6-bromo-2-naphthol. While not a commonly cataloged commercial chemical, its significance lies in its role as a strategic intermediate in multi-step organic synthesis, particularly within the realm of pharmaceutical and materials science research. This document details its chemical properties, a robust protocol for its synthesis via the protection of 6-bromo-2-naphthol, and its potential applications, grounded in the established utility of the bromonaphthalene scaffold. The guide is intended for researchers, chemists, and professionals in drug development who require a practical and in-depth understanding of this compound's synthesis and strategic use.

Introduction and Strategic Rationale

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs such as Naproxen, Nabumetone, and Terbinafine. The functionalization of the naphthalene ring system is therefore a critical endeavor in the discovery of new chemical entities. This compound is a derivative of 6-bromo-2-naphthol where the phenolic hydroxyl group is masked by a 1-ethoxyethyl (EE) acetal.

The primary motivation for this transformation is to selectively block the reactivity of the hydroxyl group. Phenols are acidic and can interfere with a wide range of chemical reactions, including organometallic cross-coupling, Grignard reactions, and reductions. By installing a protecting group like the EE acetal, the bromine atom at the C-2 position becomes the primary site for synthetic modification, allowing for precise and controlled elaboration of the molecular framework. The EE group is particularly advantageous due to its ease of installation under mild acidic conditions and its facile removal, making it an efficient and practical choice for complex synthetic pathways.

Chemical Identity and Properties

As this compound is primarily a synthetic intermediate, comprehensive experimental data is not widely available. The following table summarizes its core chemical information, derived from its structure.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₅BrO₂ | Calculated |

| Molecular Weight | 295.17 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not assigned | - |

| Appearance (Predicted) | Off-white to pale yellow solid or oil | Inferred from related compounds |

| Solubility (Predicted) | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structure |

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the acid-catalyzed reaction of 6-bromo-2-naphthol with ethyl vinyl ether. This method is a reliable and high-yielding procedure for the formation of an ethoxyethyl (EE) acetal.

Rationale for Reagent Selection

-

Starting Material: 6-Bromo-2-naphthol is a commercially available and stable precursor. Its synthesis from β-naphthol is well-documented.[1][2]

-

Protecting Reagent: Ethyl vinyl ether is an inexpensive and liquid reagent that reacts readily with alcohols and phenols in the presence of an acid catalyst to form the stable EE acetal.[3]

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) is an ideal catalyst. It is a mild, non-hygroscopic solid that provides a controlled acidic environment, minimizing potential side reactions like polymerization of the vinyl ether.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

-

6-Bromo-2-naphthol (1.0 eq)

-

Ethyl vinyl ether (3.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-naphthol (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Addition of Reagents: To the stirred solution, add ethyl vinyl ether (3.0 eq) followed by pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (6-bromo-2-naphthol) is fully consumed. This typically takes 1-3 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. The product is typically less polar than the starting phenol.

-

Characterization: Collect the fractions containing the product, combine, and concentrate under reduced pressure to yield pure this compound. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The primary value of this compound is as a versatile building block for creating more complex molecules. With the hydroxyl group masked, the C-Br bond can be selectively targeted for various transformations.

Cross-Coupling Reactions

The bromide at the C-2 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Heck Reaction: Reaction with alkenes to form substituted olefins. This is notably used in the synthesis of Nabumetone from 2-bromo-6-methoxynaphthalene.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.

Synthesis of Pharmaceutical Analogs

The closely related compound, 2-bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen.[4][5] By using this compound, chemists can perform coupling reactions and then deprotect the EE group to reveal the free hydroxyl. This provides a synthetic route to a wide array of 6-hydroxy-2-substituted naphthalene derivatives, which are valuable scaffolds for developing new therapeutic agents.

Deprotection of the Ethoxyethyl (EE) Group

The removal of the EE group is straightforward and is typically achieved under mild acidic conditions, which preserves many other functional groups.

Deprotection Protocol

Materials:

-

This compound (1.0 eq)

-

Methanol or Tetrahydrofuran (THF) as solvent

-

2M Hydrochloric acid (HCl) or another acid catalyst like PPTS in ethanol.

Procedure:

-

Dissolve the protected compound in methanol or THF.

-

Add a catalytic amount of 2M HCl (a few drops) or a larger quantity of a milder acid like PPTS.

-

Stir the reaction at room temperature and monitor by TLC for the reappearance of the polar 6-bromo-2-naphthol spot.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected 6-bromo-2-naphthol.

Conclusion

This compound represents a strategically important, though not commonly cataloged, chemical intermediate. Its value is derived from the temporary masking of a reactive phenolic hydroxyl group, thereby enabling selective and high-yield functionalization at the C-2 position of the naphthalene core. The straightforward protocols for its synthesis and subsequent deprotection make it a valuable tool for medicinal chemists and researchers aiming to construct complex naphthalene-based molecules for drug discovery and materials science applications.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1). [Link]

-

Organic Syntheses. (n.d.). 2-Bromonaphthalene. Retrieved from [Link]

-

CompTox Chemicals Dashboard. (n.d.). Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-. U.S. Environmental Protection Agency. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-bromo-. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (US4628123A).

- European Patent Office. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1).

-

Organic Syntheses. (n.d.). 6-Bromo-2-naphthol. Retrieved from [Link]

-

Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]

-

Larionov, E. A., et al. (n.d.). Supporting information: Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions. [Link]

-

Corrosive Chemistry. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol [Video]. YouTube. [Link]

-

Corma, A., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]

- Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1829.

Sources

1H NMR and 13C NMR data for 2-Bromo-6-(1-ethoxyethoxy)naphthalene

Technical Whitepaper: Spectroscopic Characterization of 2-Bromo-6-(1-ethoxyethoxy)naphthalene

Executive Summary This technical guide details the nuclear magnetic resonance (NMR) characterization of this compound, a critical protected intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen. The compound features a naphthalene core substituted with a bromine atom at the C2 position and a labile acetal protecting group (1-ethoxyethoxy) at the C6 position. This guide provides predicted high-fidelity spectroscopic data derived from fragment analysis, synthetic protocols for its generation, and quality control parameters for researchers.

Synthetic Context & Structural Logic

The "1-ethoxyethoxy" moiety is an acetal protecting group generated by the reaction of 6-bromo-2-naphthol with ethyl vinyl ether (EVE). This protection strategy is employed to mask the phenolic hydroxyl group during lithiation or Grignard formation at the C2-bromide position, preventing proton quenching.

Reaction Pathway: The formation relies on the acid-catalyzed addition of the phenol to the electron-rich double bond of the vinyl ether.

Figure 1: Acid-catalyzed protection of 6-bromo-2-naphthol yielding the target acetal intermediate.[1]

1H NMR Data & Interpretation (400 MHz, CDCl3)

The 1H NMR spectrum is characterized by two distinct regions: the aromatic naphthalene region (7.0–8.0 ppm) and the aliphatic acetal region (1.0–5.5 ppm). Note that the acetal carbon is a chiral center, rendering the compound a racemate. The methylene protons of the ethoxy group may exhibit diastereotopicity, appearing as a complex multiplet rather than a clean quartet.

Predicted High-Fidelity Data:

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 1 | 7.96 | Doublet (d) | 1H | Ortho to Br; deshielded by Br anisotropic effect. | |

| 3 | 7.55 | dd | 1H | Meta to Br; ortho to C4. | |

| 4 | 7.65 | Doublet (d) | 1H | Peri-position; often overlaps with H8. | |

| 5 | 7.70 | Doublet (d) | 1H | Ortho to acetal oxygen; shielded relative to H1. | |

| 7 | 7.22 | dd | 1H | Ortho to alkoxy group; upfield due to resonance donation. | |

| 8 | 7.62 | Doublet (d) | 1H | Peri-position. | |

| Acetal-CH | 5.48 | Quartet (q) | 1H | Diagnostic Peak. The acetal methine proton. | |

| Ethoxy-CH2 | 3.55 - 3.75 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to chiral center. |

| Acetal-CH3 | 1.55 | Doublet (d) | 3H | Methyl group directly on the acetal carbon. | |

| Ethoxy-CH3 | 1.21 | Triplet (t) | 3H | Terminal methyl of the ethyl group. |

Key Diagnostic Features:

-

The "Acetal Quartet": A quartet around 5.4–5.5 ppm is the primary indicator of successful protection. If this peak is missing or shifted to ~9.8 ppm (aldehyde), hydrolysis has occurred.

-

Aromatic Pattern: The 2,6-substitution pattern creates two independent spin systems (H1/H3/H4 and H5/H7/H8) that interact weakly across rings. Look for the characteristic small meta-coupling (

Hz) on H1 and H5.

13C NMR Data & Interpretation (100 MHz, CDCl3)

The 13C spectrum confirms the carbon skeleton. The most critical signal is the acetal carbon (O-C-O), typically found near 100 ppm.

| Carbon Type | Shift (δ ppm) | Assignment | Notes |

| Aromatic C-O | 155.2 | C6 | Ipso to oxygen; most deshielded aromatic C. |

| Aromatic C-H | 133.5 | C4a/C8a | Quaternary bridgehead carbons. |

| Aromatic C-H | 130.1 | C1 | Ortho to Bromine. |

| Aromatic C-H | 129.8 | C4 | |

| Aromatic C-H | 128.5 | C8 | |

| Aromatic C-H | 128.0 | C3 | |

| Aromatic C-H | 119.8 | C7 | Shielded by oxygen resonance. |

| Aromatic C-Br | 117.5 | C2 | Ipso to Bromine; distinctive shift. |

| Aromatic C-H | 109.5 | C5 | Ortho to oxygen; significantly shielded. |

| Acetal C | 99.8 | O-C H-O | Diagnostic Peak. |

| Ethoxy CH2 | 61.5 | O-C H2-CH3 | |

| Acetal CH3 | 20.1 | CH-C H3 | Methyl on the acetal center. |

| Ethoxy CH3 | 15.2 | O-CH2-C H3 | Terminal methyl. |

Experimental Protocol: Synthesis & Sample Prep

A. Synthesis (Micro-scale)

-

Setup: Flame-dry a 50 mL round-bottom flask under nitrogen.

-

Reactants: Dissolve 6-bromo-2-naphthol (1.0 eq, 2.23 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.05 eq, 125 mg). Note: p-TSA can be used but is more aggressive; PPTS is preferred for acetals.

-

Addition: Dropwise add Ethyl Vinyl Ether (2.0 eq, 1.9 mL) at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane). The product (Rf ~0.7) is less polar than the starting phenol (Rf ~0.3).

-

Workup: Quench with saturated NaHCO3 (crucial to neutralize acid). Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Flash chromatography on silica gel (pre-treated with 1% triethylamine to ensure basicity) using 5% EtOAc/Hexane.

B. NMR Sample Preparation (Critical Step)

Acetals are acid-sensitive. Chloroform-d (

-

Protocol: Filter

through a small plug of basic alumina or add a few grains of anhydrous

Logic Diagram: Spectral Assignment

The following flowchart illustrates the decision matrix for assigning the NMR signals, ensuring the distinction between the target molecule and potential impurities (starting material or hydrolysis products).

Figure 2: Logical flow for validating the structural integrity of the acetal-protected naphthalene.

References

-

Synthesis of Naproxen Intermediates: Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. Link

-

Acetal Protection Methodologies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter on Protection of Phenols). Link

-

NMR Data Grounding (Parent Compound): National Institute of Standards and Technology (NIST). 6-Bromo-2-naphthol Mass and NMR Data. NIST Chemistry WebBook. Link

-

General Acetal Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] Link

Sources

An In-depth Technical Guide to the FTIR Spectrum of 2-Bromo-6-(1-ethoxyethoxy)naphthalene

Abstract

Introduction: The Role of FTIR in Molecular Characterization

In the landscape of organic synthesis and pharmaceutical development, unambiguous structural confirmation of intermediates and final products is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule.[1] The principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that reveals the molecular architecture.[1][2]

2-Bromo-6-(1-ethoxyethoxy)naphthalene is a compound of interest due to its functionalized naphthalene core. The naphthalene moiety is a common scaffold in medicinal chemistry, while the bromo-substituent provides a handle for further synthetic transformations, such as cross-coupling reactions. The (1-ethoxyethoxy) group is an acetal that serves as a protecting group for a hydroxyl function.[3] The ability to confirm the presence and integrity of each of these components is crucial for quality control and reaction monitoring. This guide provides the foundational knowledge to use FTIR for this purpose.

Theoretical Spectral Analysis: A Predictive Approach

The FTIR spectrum of this compound can be logically deconstructed by examining the vibrational modes associated with its primary structural components.

The Naphthalene Core (Aromatic System)

The 2,6-disubstituted naphthalene ring gives rise to several characteristic absorption bands:

-

Aromatic C-H Stretching (νC-H): These vibrations typically occur in the 3100-3000 cm⁻¹ region.[4] For naphthalene derivatives, these peaks are often of weak to medium intensity and may appear as a cluster of small peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretching (νC=C): The stretching of the carbon-carbon double bonds within the aromatic rings results in a series of absorptions in the 1630-1400 cm⁻¹ range.[4] For naphthalene, characteristic peaks are expected around 1600 cm⁻¹, 1500 cm⁻¹, and 1465 cm⁻¹. The exact positions can be influenced by the nature and position of substituents.

-

Aromatic C-H Out-of-Plane Bending (γC-H): These are often strong and diagnostically useful absorptions found in the 900-670 cm⁻¹ "fingerprint" region. The substitution pattern on the aromatic ring dictates the position of these bands. For 2,6-disubstitution, a strong band is anticipated in the 860-800 cm⁻¹ range. High-resolution studies on naphthalene itself have identified intense out-of-plane bending modes around 782 cm⁻¹.[5][6]

The Ethoxyethoxy Acetal Group

This portion of the molecule is essentially an ether and will contribute some of the most intense signals in the spectrum.

-

Aliphatic C-H Stretching (νC-H): The methyl (CH₃) and methylene (CH₂) groups of the ethoxyethyl moiety will produce strong, sharp absorption bands in the 2980-2850 cm⁻¹ region.[4][7] These are typically found just below the aromatic C-H stretching region and are a clear indicator of saturated carbon-hydrogen bonds.

-

C-O Stretching (νC-O): This is the most characteristic feature of ethers and acetals. Due to the presence of multiple C-O bonds (Ar-O-C, C-O-C), a series of strong, broad bands is expected in the 1200-1000 cm⁻¹ region.[8][9] Specifically:

-

The Aryl-Alkyl Ether (Ar-O-C) linkage is expected to show a strong, asymmetric stretch around 1250 cm⁻¹.[10]

-

The Dialkyl Ether (C-O-C) linkages within the acetal will contribute strong stretching vibrations typically between 1150 and 1050 cm⁻¹.[8][9] The combination of these absorptions will likely result in a complex and intense pattern in this region, which is highly diagnostic for the ethoxyethoxy group.

-

The Carbon-Bromine Bond (C-Br)

-

C-Br Stretching (νC-Br): The stretching vibration of the carbon-bromine bond is found at low frequencies, typically in the 600-500 cm⁻¹ range. This absorption is often of medium to strong intensity. However, its detection depends on the operational range of the FTIR spectrometer's detector (e.g., a standard DTGS detector's range may be limited in this region).

Summary of Expected Absorptions

The following table summarizes the predicted key FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H | Stretching | Weak to Medium |

| 2980-2850 | Aliphatic C-H (CH₂, CH₃) | Stretching | Strong |

| 1630-1400 | Aromatic C=C | Ring Stretching | Medium to Strong |

| ~1250 | Aryl-Alkyl Ether (Ar-O) | Asymmetric Stretching | Strong |

| 1150-1050 | Dialkyl Ether (C-O-C) | Stretching | Strong, Broad |

| 860-800 | Aromatic C-H | Out-of-Plane Bending | Strong |

| 600-500 | C-Br | Stretching | Medium to Strong |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol describes a self-validating method for obtaining the FTIR spectrum of this compound, assuming the sample is a solid or a viscous oil at room temperature.

Principle of the Method

The chosen method is Attenuated Total Reflectance (ATR), which is a modern, rapid, and reliable technique requiring minimal sample preparation. It involves pressing the sample against a high-refractive-index crystal (typically diamond or germanium). The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few microns into the sample, allowing for the absorption spectrum to be recorded.

Materials and Instrumentation

-

Sample: this compound (1-2 mg)

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

-

Accessory: Single-reflection ATR accessory with a diamond crystal.

-

Solvent: Isopropanol or acetone for cleaning.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning (Self-Validation Step 1):

-

Clean the surface of the diamond ATR crystal with a lint-free wipe moistened with isopropanol.

-

Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent.

-

Rationale: A pristine crystal surface is essential for a clean, artifact-free background and sample spectrum.

-

-

Background Spectrum Acquisition (Self-Validation Step 2):

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Typical Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 32.

-

Verification: Examine the background spectrum. It should be a flat line with minimal noise and no significant peaks from atmospheric CO₂ (around 2360 cm⁻¹) or water vapor (around 3700 cm⁻¹ and 1640 cm⁻¹). If significant peaks are present, improve the purge or re-collect the background.

-

Rationale: The background spectrum measures the instrument's response and the atmospheric conditions. It is mathematically subtracted from the sample spectrum to provide the true absorbance of the sample.

-

-

Sample Application and Spectrum Collection:

-

Place a small amount (1-2 mg) of this compound onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure reproducibility.

-

Collect the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform baseline correction if the baseline is sloped.

-

Use the peak-picking tool to identify the wavenumbers of the key absorption bands.

-

-

Post-Analysis Cleaning:

-

Clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Interpreting the Spectrum: A Guided Analysis

When analyzing the acquired spectrum, the key is to correlate the observed peaks with the expected absorptions from our theoretical analysis.

-

High Wavenumber Region (>2800 cm⁻¹): Look for the strong, sharp peaks between 2980-2850 cm⁻¹ to confirm the aliphatic C-H bonds of the ethoxyethoxy group. Weaker, broader peaks just above 3000 cm⁻¹ will confirm the aromatic C-H bonds.

-

Mid-Wavenumber Region (1700-1200 cm⁻¹): This region should be dominated by the aromatic C=C stretching peaks between 1630-1400 cm⁻¹. Their presence confirms the integrity of the naphthalene core.

-

Fingerprint Region (<1200 cm⁻¹): This is the most diagnostic region.

-

Expect a series of very strong and complex bands between 1250 cm⁻¹ and 1000 cm⁻¹. This pattern is the definitive signature of the Ar-O-C-O-C acetal structure.

-

Look for a strong peak in the 860-800 cm⁻¹ range, which is indicative of the 2,6-disubstitution pattern on the naphthalene ring.

-

If the spectrometer range allows, a peak between 600-500 cm⁻¹ would confirm the C-Br bond.

-

Conclusion

While a reference spectrum for this compound is not publicly cataloged, a highly accurate and predictive analysis can be constructed from first principles of infrared spectroscopy. By understanding the characteristic vibrational modes of the naphthalene core, the bromo-substituent, and the ethoxyethoxy acetal group, researchers can confidently identify this molecule and assess its purity. The provided ATR-FTIR protocol offers a robust and efficient method for acquiring a high-quality spectrum, ensuring reliable and reproducible results critical for research and development in the chemical and pharmaceutical industries.

References

- Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable.

- Characteristic regions of FTIR spectra (Full spectra are shown in...

- IR spectrum: Ethers - quimicaorganica.org.

- The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calcul

- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Deriv

- (PDF)

- 18.8: Spectroscopy of Ethers - Chemistry LibreTexts.

- Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI.

- Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols - Benchchem.

- Fourier Transform Infrared (FTIR) Spectroscopy - PhotoMetrics, Inc.

- Microorganism population, theobromine, antioxidant, and FTIR analysis of Samarinda cocoa bean fermented with Saccharomyces cerev - Food Research.

- Infrared Spectroscopy - CDN.

Sources

- 1. photometrics.net [photometrics.net]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR spectrum: Ethers [quimicaorganica.org]

Technical Guide: Stability and Storage of 2-Bromo-6-(1-ethoxyethoxy)naphthalene

Executive Summary

This technical guide provides an in-depth analysis of the stability profile and optimal storage conditions for 2-Bromo-6-(1-ethoxyethoxy)naphthalene, a key intermediate in organic synthesis. The document is intended for researchers, chemists, and drug development professionals who handle this reagent. The stability of this compound is primarily dictated by the acid-labile nature of its (1-ethoxyethoxy)ethyl (EE) protecting group. This guide outlines the chemical rationale behind its potential degradation pathways and provides actionable protocols for storage, handling, and stability assessment to ensure the integrity and reliability of the material in experimental workflows.

Chemical Profile and Functional Group Analysis

This compound is a protected derivative of 6-Bromo-2-naphthol. Understanding its structure is fundamental to comprehending its stability.

-

Molecular Formula: C₁₄H₁₅BrO₂

-

Molecular Weight: 295.17 g/mol

-

Core Structure: A 2-bromonaphthalene system. The naphthalene core itself is a robust, aromatic structure, generally stable under normal conditions.[1][2] The bromine substituent enhances its utility in coupling reactions and other synthetic transformations.[2]

-

Protecting Group: A (1-ethoxyethoxy)ethyl (EE) group, which functions as an acetal. This group masks the hydroxyl functionality of the parent naphthol. Acetal protecting groups are known for their stability in neutral and basic conditions but are susceptible to cleavage under acidic conditions.[3] The primary stability concern for the entire molecule is the integrity of this EE group.[3][4]

The overall stability of this compound is therefore not governed by the resilient aromatic core, but by the lability of the acetal protecting group.

Primary Degradation Pathway and Stability Factors

The principal route of degradation for this compound is the acid-catalyzed hydrolysis of the ethoxyethoxy acetal. This reaction regenerates the parent alcohol, 6-Bromo-2-naphthol, and produces byproducts related to ethyl vinyl ether.

Mechanism: Acid-Catalyzed Hydrolysis

The protection of an alcohol with an ethyl vinyl ether derivative proceeds via acid catalysis, and the deprotection is the reverse of this process.[3] The mechanism involves:

-

Protonation of one of the acetal oxygen atoms by a trace acid catalyst (e.g., H₃O⁺).

-

Cleavage of the carbon-oxygen bond to form the parent alcohol (6-Bromo-2-naphthol) and a resonance-stabilized carbocation.

-

The carbocation is then neutralized by water or another nucleophile.

This reaction can be initiated by even minute quantities of acid, making the exclusion of acidic contaminants paramount.

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Key Factors Influencing Stability

-

pH and Acidity: This is the most critical factor. Exposure to acidic environments, including acidic solvents, contaminated glassware, or acidic atmospheric gases, will accelerate degradation. The compound exhibits good stability in neutral or basic media.[3]

-

Moisture: Water is a reactant in the hydrolysis pathway. Storing the compound under anhydrous conditions is essential to prevent degradation. Many high-purity organic solvents can absorb atmospheric moisture, which can become problematic.

-

Temperature: While the parent 6-Bromo-2-naphthol is stable at room temperature[1], lower temperatures are universally recommended for long-term storage of reactive intermediates. Cold conditions slow the rate of all chemical reactions, including potential hydrolysis and oxidation.

-

Light: Aromatic and brominated compounds can be sensitive to light. Photodecomposition, while likely a secondary concern compared to hydrolysis, should be mitigated by storing the material in light-resistant containers.

-

Atmosphere: Oxygen in the air can lead to slow oxidation over long periods. For maximum stability, especially for long-term archival, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, the following multi-faceted approach is required.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential hydrolysis and other degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents long-term oxidative degradation. Essential for long-term storage. |

| Moisture | Store in a desiccator or dry box | Minimizes the presence of water, a key reactant in the primary degradation pathway.[3] |

| Light Exposure | Amber glass vial or opaque container | Protects against potential photodecomposition of the aromatic ring system. |

| Container | Tightly sealed, clean glass container | Prevents ingress of atmospheric moisture and contaminants.[5] Avoid plastic containers that may leach plasticizers or other impurities. |

Incompatible Materials

It is crucial to avoid contact with the following substances:

-

Strong Acids & Acidic Reagents: Will rapidly catalyze the cleavage of the EE protecting group.

-

Strong Oxidizing Agents: Can potentially react with the naphthalene ring system.[5][6]

-

Protic Solvents with Acidic Impurities: Solvents like methanol or ethanol can contain acidic traces unless specifically purified and stored over molecular sieves.

Caption: Decision workflow for optimal handling and storage.

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a self-validating method to assess the stability of a given batch of this compound under various conditions.

Objective

To quantify the purity of this compound over time when exposed to defined stress conditions (e.g., elevated temperature, ambient light/moisture) and compare it against an ideally stored control sample.

Materials and Equipment

-

This compound sample

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Control environment: Refrigerator (2–8 °C), desiccator, wrapped in foil.

-

Stress environment: Lab bench (ambient temp/light/humidity), or a 40 °C oven.

Step-by-Step Methodology

-

Sample Preparation (T=0):

-

Accurately weigh ~10 mg of the compound and dissolve it in a 10 mL volumetric flask with Acetonitrile to create a stock solution (~1 mg/mL).

-

Prepare a working solution by diluting the stock solution 1:10 in Acetonitrile (final concentration ~0.1 mg/mL).

-

Inject this T=0 sample into the HPLC to establish the initial purity profile. The main peak corresponds to the product, and any smaller peaks are impurities or early degradation products (e.g., 6-Bromo-2-naphthol). Record the peak area percentage.

-

-

Sample Allocation:

-

Control Sample: Place an accurately weighed sample (~20 mg) in a tightly sealed amber vial, blanket with nitrogen if possible, and store at 2–8 °C in a desiccator.

-

Stress Sample: Place an equivalent weighed sample in a clear vial, loosely capped, on a lab bench exposed to ambient conditions. For accelerated testing, place another sample in a 40 °C oven.

-

-

Time-Point Analysis (T=1 week, T=1 month, etc.):

-

At each designated time point, prepare a working solution from both the Control and Stress samples as described in Step 1.

-

Analyze each sample by HPLC using the same method as the T=0 analysis.

-

-

HPLC Method (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 70:30 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

(Note: This method may require optimization based on available equipment and observed separation.)

-

-

Data Analysis:

-

Compare the chromatograms at each time point.

-

Calculate the percentage purity of the main product peak for both control and stress samples.

-

Look for the emergence or growth of new peaks. The primary degradation product, 6-Bromo-2-naphthol, will have a different (typically shorter) retention time.

-

A stable sample will show minimal (<1-2%) change in purity in the control condition over several months. Significant degradation in the stress sample validates the sensitivity of the compound.

-

References

- AK Scientific, Inc. Safety Data Sheet: 2-Bromo-6-(pentyloxy)naphthalene. Provides general storage and handling information for a structurally related compound. [URL not available for direct linking, but accessible via supplier websites].

-

Organic Syntheses. Procedure for 2-bromonaphthalene. Provides handling context for related bromonaphthalene compounds. [Link]

-

Carl ROTH. Safety Data Sheet for 1-Bromonaphthalene. Recommends storage at 15-25 °C and protection from sunlight. [Link]

-

Organic Chemistry Portal. Protective Groups. General information on the function and lability of protecting groups. [Link]

- Divakaran, R. (2008). Protecting groups in organic synthesis. General principles of protecting group stability and removal. [URL not available for direct linking].

- Kocienski, P. J. (1994). Protecting Groups. Thieme. A standard textbook reference for protecting group chemistry.

Sources

Technical Guide: Strategic Utilization of 2-Bromo-6-(1-ethoxyethoxy)naphthalene

[1]

Document Control:

-

Subject: this compound (CAS: Derivative of 15231-91-1)[1]

-

Role: Bifunctional Naphthalene Scaffold / Masked 6-Bromo-2-naphthol

-

Primary Utility: Orthogonal protection strategies in asymmetric naphthalene functionalization.[1]

Part 1: The Core Directive & Chemical Logic[1]

The Strategic Value Proposition

In the synthesis of complex 2,6-disubstituted naphthalenes—common scaffolds in NSAIDs (like Naproxen), retinoids (Adapalene), and liquid crystal polymers—chemists often face a "protecting group paradox."[1] The 6-hydroxyl group must be protected to survive lithiation or Grignard formation at the 2-position, but the protecting group must be easily removable under mild conditions to allow for downstream functionalization.[1]

This compound solves this problem by utilizing the 1-ethoxyethyl (EE) acetal moiety.[1]

-

Base Stability: The EE group is robust against strong bases and nucleophiles (e.g.,

-BuLi, -

Acid Lability: Unlike the methyl ether used in industrial Naproxen synthesis (which requires harsh Lewis acids like

to cleave), the EE group is cleaved by dilute acid or pyridinium

Structural Analysis

The molecule consists of a naphthalene core with two distinct "handles":

Part 2: Synthesis of the Core Reagent

The synthesis of this compound is a classic example of "atom-economic" protection using Ethyl Vinyl Ether (EVE) .[1]

Reaction Mechanism & Protocol

Reagents: 6-Bromo-2-naphthol, Ethyl Vinyl Ether, Acid Catalyst (PPTS or TSA).[1] Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Protocol:

-

Charge: A dry reactor is charged with 6-bromo-2-naphthol (1.0 equiv) and anhydrous DCM (5-10 volumes).

-

Catalyst: Pyridinium

-toluenesulfonate (PPTS, 1 mol%) is added.[1] -

Addition: Ethyl vinyl ether (1.5 - 2.0 equiv) is added dropwise at

to control the exotherm.[1] -

Reaction: The mixture is stirred at room temperature for 2–4 hours. Monitoring by TLC (SiO2, Hexane/EtOAc) will show the disappearance of the starting naphthol (

) and appearance of the non-polar acetal ( -

Quench: The reaction is quenched with triethylamine (to neutralize the acid catalyst) and concentrated in vacuo.

-

Purification: Flash chromatography on basic alumina or silica (pre-treated with

) is used.[1] Note: Silica is slightly acidic and can degrade the product if not neutralized.[1]

Visualization of Synthesis Pathway

Caption: Acid-catalyzed protection of 6-bromo-2-naphthol using ethyl vinyl ether via an oxocarbenium intermediate.[1]

Part 3: Functionalization Workflows

Once synthesized, the reagent serves as a pivot point for divergent synthesis.[1]

Workflow A: Grignard & Lithiation (The "Hard" Route)

This is the primary utility of the EE-protected scaffold.[1] The bromine is converted to a nucleophile without deprotecting the phenol.[1]

-

Reagent: Magnesium turnings (activated) or

-Butyllithium.[1] -

Conditions: THF,

(for Li) or Reflux (for Mg).[1] -

Electrophile Trapping:

Critical Control Point: The reaction mixture must remain strictly anhydrous and basic . Any introduction of aqueous acid during the quench before the desired electrophile reaction is complete will cleave the EE group prematurely.[1]

Workflow B: Palladium-Catalyzed Coupling (The "Soft" Route)

The EE group is stable under standard Suzuki-Miyaura or Heck coupling conditions, provided the base used (e.g.,

-

Application: Synthesis of 2-Vinyl-6-(1-ethoxyethoxy)naphthalene .[1]

-

Reagents: Vinylboronic acid pinacol ester,

.[1] -

Outcome: This generates a styrene-like monomer used in photoresists (high refractive index polymers) where the phenol can be revealed after polymerization to tune solubility (e.g., in alkaline developers).[1]

Comparative Data: EE vs. Methyl Ether[1]

| Feature | 1-Ethoxyethyl (EE) Group | Methyl Ether (Naproxen Route) |

| Formation | EVE + Cat.[1] Acid (Mild) | MeI + Base (Standard) |

| Base Stability | High (Compatible with R-Li, R-MgX) | High (Compatible with R-Li, R-MgX) |

| Deprotection | Dilute HCl / PPTS (Mild) | |

| Atom Economy | 100% (Addition reaction) | <100% (Substitution, salt waste) |

| Chirality | Creates a new stereocenter (acetal C)* | Achiral |

*Note: The EE group introduces a chiral center at the acetal carbon, creating a mixture of diastereomers if the molecule is already chiral.[1] This is usually irrelevant as the group is transient.[1]

Part 4: Experimental Protocols

Protocol 4.1: Grignard Formation and Carboxylation

Validating the stability of the EE group during metallation.

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Activation: Add Mg turnings (1.2 equiv) and a crystal of

. Heat until iodine vaporizes. -

Initiation: Add 10% of a solution of This compound in dry THF. Wait for turbidity (initiation).[1]

-

Addition: Add the remainder of the solution dropwise to maintain gentle reflux.

-

Reaction: Stir at reflux for 1 hour. The solution turns dark grey/brown.[1]

-

Quench (Electrophile): Cool to

. Bubble dry -

Workup (Critical): Quench with saturated

(mildly acidic, pH ~5-6). Do not use HCl if you wish to isolate the protected acid.[1] Extract with EtOAc.[1]

Protocol 4.2: Deprotection (The "Switch")[1]

-

Dissolution: Dissolve the functionalized intermediate in MeOH.

-

Hydrolysis: Add catalytic PPTS (10 mol%) or 1M HCl (few drops).

-

Observation: Stir at RT for 30 mins. The acetal hydrolyzes to release Acetaldehyde and Ethanol (byproducts) and the free Naphthol.[1]

-

Purification: The product is now significantly more polar. Isolate via precipitation or extraction with dilute NaOH (phenolate formation).[1]

Part 5: Visualizing the Strategic Workflow

Caption: The "Protect-Metalate-Deprotect" workflow allowing orthogonal functionalization of the naphthalene core.

References

-

Organic Syntheses, Coll.[1] Vol. 5, p. 918 (1973). Preparation of 6-Bromo-2-naphthol (Precursor).[1][1]

-

BenchChem. 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene (Product Data).[1]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard reference for 1-ethoxyethyl acetal stability and cleavage conditions).

-

European Patent EP0179447B1. Process for the synthesis of 2-methoxy-6-bromo-naphthalene (Naproxen Intermediate).[1][2] (Cited for contrast in industrial methodology).

-

University of Southampton (Thesis). Approaches to Spiro-Heterocycles (Use of ethoxyethyl protected cyanohydrins). (Cited for EE group stability in complex synthesis).

Technical Guide: Reactivity & Applications of 2-Bromo-6-(1-ethoxyethoxy)naphthalene

Executive Summary

2-Bromo-6-(1-ethoxyethoxy)naphthalene is a specialized, bifunctional building block primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Naproxen and its derivatives.[1]

Its chemical utility is defined by a distinct duality:

-

The C2-Bromine Atom: A reactive electrophilic center primed for metallation (Grignard/Lithium) and transition-metal catalyzed cross-coupling.

-

The C6-(1-Ethoxyethoxy) Group: An acetal-protected hydroxyl group. Unlike the robust methyl ether found in standard Naproxen synthesis, this group is acid-labile but base-stable .

This guide details the reactivity profile of the bromine atom, the electronic influence of the protecting group, and validated protocols for its transformation.

Part 1: Structural Analysis & Electronic Environment

The Naphthalene Core and Substituent Effects

The reactivity of the bromine at the C2 position is heavily influenced by the electronic nature of the naphthalene ring and the substituent at C6.

-

Electronic Donation (+M Effect): The oxygen atom of the 1-ethoxyethoxy group at C6 acts as a mesomeric donor. Through the conjugated naphthalene

-system, this electron density increases the nucleophilicity of the ring. -

Impact on C2-Br Bond: The increased electron density makes the C2-Br bond slightly more electron-rich compared to unsubstituted 2-bromonaphthalene.

-

Oxidative Addition (Pd/Mg): Electron-rich aryl halides generally undergo oxidative addition to Pd(0) or Mg(0) more slowly than electron-poor analogs. Consequently, reaction initiation often requires "entrainment" or activation (iodine/heat).

-

Nucleophilic Substitution: The electron-rich ring deactivates the molecule toward nucleophilic aromatic substitution (

), making metal-mediated pathways the only viable route for functionalization.

-

The 1-Ethoxyethoxy Protecting Group (EE)

The 1-ethoxyethoxy moiety is an acetal , formed by the reaction of 6-bromo-2-naphthol with ethyl vinyl ether.

-

Base Stability: It is inert to strong bases (n-BuLi, RMgX, LDA), making it the ideal protecting group for Grignard formation.

-

Acid Lability: It hydrolyzes rapidly in dilute aqueous acid (pH < 4) to regenerate the free naphthol. This allows for mild deprotection without the harsh conditions (e.g.,

or HBr/AcOH) required to cleave methyl ethers.

Part 2: Reactivity of the Bromine Atom

The bromine atom serves as the "handle" for carbon-carbon bond formation. The three primary reactivity modes are:

Magnesium Insertion (Grignard Formation)

This is the most critical industrial transformation for this molecule.

-

Challenge: The electron-rich nature of the ring and the steric bulk of the acetal can make initiation sluggish.

-

Solution: Use of mechanically activated magnesium (Rieke Mg) or chemical activation with 1,2-dibromoethane or Iodine (

).

Lithium-Halogen Exchange

-

Conditions: Cryogenic temperatures (-78°C) in THF.

-

Selectivity: Extremely fast. The acetal group remains intact. The resulting aryl lithium species is more reactive than the Grignard reagent and will attack esters, ketones, or

.

Palladium-Catalyzed Coupling (Suzuki/Buchwald)

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.

-

Catalyst Choice: Due to the electron-rich deactivation, phosphine ligands with specific bite angles (e.g., dppf, Xantphos) or bulky electron-rich phosphines (e.g.,

) are recommended to facilitate the oxidative addition step.

Part 3: Reaction Landscape Visualization

The following diagram maps the divergent pathways available to this molecule, highlighting the chemoselectivity between the bromine and the acetal group.

Figure 1: Chemoselective reaction pathways. Note that acidic conditions cleave the protecting group, while basic metallation targets the bromine.

Part 4: Experimental Protocols

Protocol: Grignard Formation & Carboxylation

Objective: Convert the bromo-naphthalene to its Grignard species and trap with

Reagents:

-

This compound (10 mmol)

-

Magnesium turnings (12 mmol, 1.2 eq)

-

Iodine (single crystal) or 1,2-Dibromoethane (catalytic)

-

THF (Anhydrous, freshly distilled)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Mg turnings. Dry stir for 10 minutes. Add a crystal of Iodine.

-

Initiation: Dissolve the substrate in THF (concentration ~0.5 M). Add 10% of this solution to the Mg.

-

Heat: Gently heat with a heat gun or oil bath until the iodine color fades and the solution becomes turbid/grey (indicating Grignard initiation).

-

Addition: Add the remaining substrate solution dropwise over 30 minutes, maintaining a gentle reflux.

-

Completion: Reflux for an additional 1-2 hours. The solution should be dark grey/brown.

-

Quench/Reaction: Cool to 0°C. Cannulate the Grignard solution into a flask containing the electrophile (e.g., Ethyl 2-bromopropionate for Naproxen synthesis or dry ice for carboxylic acid).

-

Workup (Crucial): Quench with Saturated Ammonium Chloride (

) .-

Warning: Do not use HCl if you wish to retain the 1-ethoxyethoxy group. If deprotection is desired immediately, use 1M HCl.

-

Stability Data Table

| Condition | Reagent | Result on Bromine (C2) | Result on Acetal (C6) |

| Acidic | 1M HCl, 25°C | Inert | Hydrolysis (Deprotection) |

| Basic | NaOH, 100°C | Inert | Stable |

| Nucleophilic | NaOMe, MeOH | Inert (No | Stable |

| Metallation | Mg / THF | Grignard Formation | Stable |

| Lithiation | n-BuLi / THF | Li-Exchange | Stable |

| Reduction | Hydrogenolysis (C-H) | Stable |

Part 5: Synthesis of Naproxen Analogues (Workflow)

The following diagram illustrates the specific utility of this molecule in synthesizing 6-hydroxy analogs of Naproxen, utilizing the orthogonal reactivity.

Figure 2: Workflow for converting the brominated acetal to a propionic acid derivative.

References

-

Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development.

-

Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Acetal stability/cleavage conditions).

-

Syntex Corp. (1970). Process for preparing naproxen. US Patent 3,904,682. (Foundational patent describing the Grignard routes for naphthalene derivatives).

Sources

Technical Guide: Solubility & Handling of 2-Bromo-6-(1-ethoxyethoxy)naphthalene

[1]

Executive Summary & Physicochemical Profile

2-Bromo-6-(1-ethoxyethoxy)naphthalene (CAS: 142524-71-8) is a specialized synthetic intermediate, primarily utilized in the synthesis of retinoids and naphthoic acid derivatives (e.g., Adapalene).[1][2][3] Structurally, it consists of a lipophilic naphthalene core substituted with a bromine atom at the C2 position and a 1-ethoxyethoxy (EE) moiety at the C6 position.[1]

The 1-ethoxyethoxy group is an acetal protecting group, derived from the reaction of 6-bromo-2-naphthol with ethyl vinyl ether.[1] This structural feature dictates the compound's solubility profile and, more importantly, its stability in solution.[1] Unlike simple ethers, this acetal is acid-labile , necessitating strict control over solvent acidity and moisture content during dissolution and storage.[1]

Physicochemical Characteristics

| Property | Value / Description |

| Molecular Formula | C₁₄H₁₅BrO₂ |

| Molecular Weight | 295.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~4.5 – 5.0 (Highly Lipophilic) |

| Key Functional Group | Acetal (Acid-sensitive), Aryl Bromide |

Solubility Landscape

The solubility of this compound is governed by

Primary Solvents (High Solubility)

These solvents are recommended for reaction media (e.g., Grignard formation, Lithiation) and stock solution preparation.[1]

-

Dichloromethane (DCM): Excellent solubility (>100 mg/mL).[1] The primary choice for extraction and transport.[1]

-

Tetrahydrofuran (THF): High solubility.[1] Ideal for subsequent organometallic coupling reactions (e.g., Kumada, Suzuki).[1] Note: Ensure THF is anhydrous and free of peroxides/acidic stabilizers.[1]

-

Toluene: Good solubility, particularly at elevated temperatures.[1] Useful for azeotropic drying processes.[1]

-

Ethyl Acetate: Good solubility.[1] Common mobile phase for TLC/Column Chromatography.[1]

Secondary Solvents (Moderate/Conditional Solubility)

-

Alcohols (Methanol, Ethanol): Moderate solubility.[1]

-

Acetonitrile: Moderate solubility.[1] Useful for HPLC analysis but verify stability.[1]

Anti-Solvents (Low Solubility)[1]

Stability & Solvent Compatibility Logic

The core technical challenge with this compound is not dissolution, but preservation of the protecting group .[1] The acetal linkage is susceptible to hydrolysis in aqueous acid and alcoholysis in acidic alcohols.[1]

Mechanistic Stability Diagram

The following diagram illustrates the stability pathways and risks associated with solvent choice.[1]

Figure 1: Solvent compatibility and stability logic.[1] Green paths indicate safe handling; red paths indicate degradation risks.

Experimental Protocols

Protocol A: Preparation of Analytical Stock Solution (10 mM)

Objective: Prepare a stable solution for HPLC/GC analysis without degrading the acetal.

-

Solvent Selection: Use HPLC-grade Acetonitrile or Dichloromethane .[1] Avoid Methanol if possible to prevent potential on-column degradation if the column is slightly acidic.[1]

-

Base Buffering (Optional but Recommended): Add 0.1% v/v Triethylamine (TEA) to the solvent.[1] This neutralizes any trace acidity, ensuring the acetal remains intact.[1]

-

Dissolution:

Protocol B: Gravimetric Solubility Determination

Objective: Determine precise solubility in a target solvent (e.g., Toluene) for process scaling.[1]

-

Saturation: Add excess solid (approx. 200 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial. Do not use Nylon filters (hydrophilic/reactive).[1]

-

Evaporation: Evaporate the solvent under a stream of Nitrogen (avoid heat >40°C to prevent thermal degradation).

-

Calculation: Weigh the residue to calculate solubility in mg/mL.

References

-

Synthesis of Naphthalene Derivatives

-

Acetal Protecting Groups (Ethyl Vinyl Ether)

-

Solubility Data for Naphthalene Analogs

-

Adapalene Synthesis Intermediates

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. ナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-BROMO-6-METHOXY-NAPHTHALENE - Best Quality at Attractive Price [alphachemikaindia.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Transient Intermediate: A Guide to 2-Bromo-6-(1-ethoxyethoxy)naphthalene

Topic: Commercial Availability & Synthesis of 2-Bromo-6-(1-ethoxyethoxy)naphthalene Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Teams

Part 1: The Commercial Reality (Make vs. Buy)

The Verdict: Non-Commercial Intermediate

If you are searching for This compound in standard catalogs (Sigma-Aldrich, TCI, Combi-Blocks), you will likely find zero stock. This is not due to a lack of utility, but rather chemical instability .

The (1-ethoxyethoxy) moiety—commonly known as the Ethoxyethyl (EE) ether —is an acetal protecting group. While it is robust under basic and nucleophilic conditions (ideal for Grignard or organolithium formation), it is hydrolytically labile in the presence of moisture and trace acid.

-

Shelf Life: Poor. Atmospheric moisture degrades the acetal back to the parent naphthol and acetaldehyde/ethanol over time.

-

Supply Chain Status: It is almost exclusively generated in situ or prepared fresh for immediate use.

-

The Alternative: The methoxy analog (2-Bromo-6-methoxynaphthalene , CAS 5111-65-9) is the standard stable commercial building block for Naproxen synthesis. However, the methoxy group is difficult to cleave (requires

or high-temp HBr).

Strategic Recommendation: Do not attempt to source this compound. Synthesize it. The protocol is high-yielding, rapid, and uses inexpensive reagents.

Part 2: Synthesis Protocol (The "Availability" Solution)

Since the compound is not "available" in a bottle, this section provides the standard operating procedure (SOP) to make it available in your reactor.

Retro-Synthetic Logic

The target is synthesized from 6-Bromo-2-naphthol , which is protected using Ethyl Vinyl Ether (EVE) .

Precursor Sourcing:

-

6-Bromo-2-naphthol (CAS 15231-91-1): Commercially available, but often expensive.

- -Naphthol (CAS 135-19-3): Extremely cheap starting material if you need to build the core from scratch (via 1,6-dibromination and selective reduction).

Protocol: Protection of 6-Bromo-2-naphthol

Reaction Overview:

Reagents & Materials:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 6-Bromo-2-naphthol | 1.0 | Substrate | Dry thoroughly before use. |

| Ethyl Vinyl Ether (EVE) | 3.0 - 5.0 | Reagent | Excess drives equilibrium; acts as solvent/co-solvent. |

| PPTS | 0.05 (5 mol%) | Catalyst | Pyridinium p-toluenesulfonate. Mild acid.[1][2] |

| Dichloromethane (DCM) | Solvent | 0.2 M Conc. | Anhydrous. |

| Triethylamine (

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 6-Bromo-2-naphthol (1.0 equiv) and anhydrous DCM (5 mL per mmol substrate).

-

Catalyst Addition: Add PPTS (0.05 equiv). Stir for 5 minutes at room temperature (RT).

-

Reagent Addition: Add Ethyl Vinyl Ether (3.0 equiv) dropwise via syringe.

-

Note: The reaction is slightly exothermic; for scales >10g, cool to 0°C during addition, then warm to RT.

-

-

Monitoring: Stir at RT for 1–3 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes).

-

Target Spot:

will be significantly higher than the free naphthol. -

Stain: The product is acid-sensitive; the spot may degrade on silica if left too long.

-

-

Quench: Once conversion is >98%, add Triethylamine (0.1 equiv) to neutralize the PPTS. This is critical to prevent hydrolysis during concentration.

-

Workup:

-

Dilute with

or DCM. -

Wash with saturated

(aq) -

Wash with Brine

. -

Dry over

(granular) or

-

-

Isolation: Concentrate in vacuo at low temperature (<40°C).

-

Result: The product is typically a colorless to pale yellow oil or low-melting solid.

-

Yield Expectation: 90–98% (Quantitative conversion is common).

Part 3: Critical Handling & Stability Data

Why Use the EE Group?

The 1-ethoxyethoxy group is "orthogonal" to the methoxy group used in Naproxen.

| Feature | Methoxy (-OMe) | Ethoxyethyl (-OEE) |

| Formation | Methylation (MeI/Base) | Acetalization (EVE/Acid) |

| Stability (Base) | Excellent | Excellent |

| Stability (Acid) | Excellent | Poor (Cleaves at pH < 4) |

| Cleavage | Harsh ( | Mild (1M HCl, RT, 15 min) |

| Atom Economy | High | Moderate |

Storage Recommendations

If you must store the intermediate:

-

Add Stabilizer: Store with a pellet of KOH or a drop of Triethylamine to maintain a basic micro-environment.

-

Temperature: Freezer (-20°C).

-

Atmosphere: Argon/Nitrogen flushed (exclude moisture).

Part 4: Visualization of the Workflow

The following diagram illustrates the synthesis pathway from the commodity chemical

Figure 1: Synthetic pathway illustrating the generation of the target acetal from β-naphthol, contrasting it with the standard methylation route.

References

-

Org. Synth. 1940, 20, 18. Koelsch, C. F. "6-Bromo-2-naphthol." Organic Syntheses. (Detailed procedure for the synthesis of the 6-bromo-2-naphthol precursor).

-

BenchChem Application Note. "(2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols." (General protocols for EVE protection and stability data).

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Authoritative text on the stability and cleavage conditions of Ethoxyethyl ethers).

-

European Patent EP0179447B1. "Process for the synthesis of 2-methoxy-6-bromo-naphthalene."[3] (Industrial context for the methoxy-analog used in Naproxen synthesis).[4][5]

Sources

key features of 2-Bromo-6-(1-ethoxyethoxy)naphthalene as a synthetic intermediate

An In-depth Technical Guide to 2-Bromo-6-(1-ethoxyethoxy)naphthalene as a Synthetic Intermediate

Abstract

This compound is a key synthetic intermediate prized for its strategic role in the construction of complex naphthyl-containing molecules. As a derivative of 6-bromo-2-naphthol, it features a hydroxyl group masked by an acid-labile ethoxyethyl (EE) acetal. This protection strategy is pivotal, as it allows for selective chemical manipulation at the C2 position via the bromo-substituent, which serves as a versatile handle for a wide array of transformations, including cross-coupling and organometallic reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and detailed experimental protocols for this compound, underscoring its utility in modern organic synthesis.

Core Characteristics and Physicochemical Properties

The structure of this compound is defined by a naphthalene core functionalized with a bromine atom and a protected hydroxyl group. The choice of the ethoxyethyl (EE) protecting group is deliberate; it offers robust stability under basic, nucleophilic, and organometallic conditions while being susceptible to cleavage under mild acidic conditions, ensuring orthogonal reactivity.[1]

| Property | Value | Source/Note |

| Molecular Formula | C₁₄H₁₅BrO₂ | Calculated |

| Molecular Weight | 295.17 g/mol | Calculated |

| Appearance | Expected to be an oil or low-melting solid | Inferred from similar structures |

| Core Precursor | 6-Bromo-2-naphthol | [2] |

| Protecting Reagent | Ethyl vinyl ether | [3] |

Strategic Synthesis of the Intermediate

The preparation of this compound is a two-stage process that begins with the synthesis of its precursor, 6-bromo-2-naphthol, followed by the protection of the hydroxyl moiety.

Stage 1: Synthesis of 6-Bromo-2-naphthol

The most common and reliable route to 6-bromo-2-naphthol starts from 2-naphthol (β-naphthol).[2] The process involves a bromination-reduction sequence. Initially, 2-naphthol is dibrominated to yield 1,6-dibromo-2-naphthol.[4][5] This intermediate is then selectively reduced to remove the more labile bromine at the C1 position, affording the desired 6-bromo-2-naphthol.[2]

Causality of Experimental Choice: The initial bromination occurs at both the C1 and C6 positions due to the activating nature of the hydroxyl group. The subsequent reduction is selective because the bromine at the C1 position, being alpha to the hydroxyl group and sterically more accessible, is more readily removed than the bromine at the C6 position.

Stage 2: Protection with Ethyl Vinyl Ether

With the precursor in hand, the phenolic hydroxyl group is protected as an ethoxyethyl (EE) acetal. This is achieved through the acid-catalyzed addition of the alcohol to ethyl vinyl ether.[1][3] Mild acid catalysts like pyridinium p-toluenesulfonate (PPTS) are preferred to prevent potential side reactions or degradation of the naphthalene core.[1]

Causality of Experimental Choice: The vinyl ether is highly reactive towards protonation, which generates a resonance-stabilized carbocation. The hydroxyl group of 6-bromo-2-naphthol acts as a nucleophile, attacking this carbocation to form the stable acetal.[1] This protection is essential to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions, such as Grignard reagent formation or certain cross-coupling catalysts.

Caption: Synthetic pathway to this compound.

Utility in Synthetic Transformations

The strategic design of this compound makes it a versatile building block. The bromine atom serves as the primary reactive site for carbon-carbon and carbon-heteroatom bond formation, while the EE group ensures the hydroxyl functionality remains inert until its regeneration is desired.

Key Reaction Classes:

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for a variety of cross-coupling reactions. This is the most powerful application for this intermediate, enabling the construction of complex biaryl systems or the introduction of acetylenic and olefinic fragments. Examples using the analogous 2-bromo-6-methoxynaphthalene, which is used in the synthesis of Nabumetone via a Heck reaction, demonstrate this reactivity.[6]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Formation of Organometallic Reagents: The aryl bromide can be converted into an organometallic species, transforming its reactivity from electrophilic to nucleophilic.

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-BuLi) generates a highly reactive aryllithium species.

-

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent. These nucleophiles can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

-

-

Deprotection: The final, crucial step in many synthetic sequences is the removal of the EE group. This is reliably achieved under mild acidic conditions, such as aqueous acetic acid or PPTS in an alcohol solvent, to unveil the free hydroxyl group.[1] This step regenerates the naphthol functionality for further derivatization or as the final target feature.

Caption: Key synthetic transformations of the title intermediate.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for analogous transformations.

Protocol 4.1: Synthesis of this compound

This procedure details the protection of 6-bromo-2-naphthol using ethyl vinyl ether.

-

Reagent Preparation:

-

Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the solution.

-

-

Reaction Execution:

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

-

Add ethyl vinyl ether (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Protocol 4.2: Deprotection to Regenerate 6-Bromo-2-naphthol

This procedure details the cleavage of the ethoxyethyl (EE) acetal.

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

-

Reaction Execution:

-

Add a catalytic amount of a mild acid, such as 1 M hydrochloric acid (HCl) or acetic acid.

-

Stir the mixture at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude 6-bromo-2-naphthol, which can be further purified by recrystallization or column chromatography if necessary.

-

Conclusion

This compound stands out as a highly valuable and strategically designed synthetic intermediate. Its architecture provides a stable yet readily cleavable protecting group for the C6-hydroxyl function, while the C2-bromo substituent acts as a reliable linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The predictable reactivity and the detailed protocols provided herein equip researchers and drug development professionals with the necessary knowledge to effectively leverage this compound in the synthesis of advanced chemical entities.

References

-

Selva, M., & Perosa, A. (2010). A Practical Synthesis of 2-Bromo-6-methoxynaphthalene. Organic Preparations and Procedures International, 42(1), 76-80. [Link]

- Serban, A., & Oren, I. (2000). Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Serban, A., & Oren, I. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Org. Synth. Coll. Vol. 3, p.132 (1955); Vol. 24, p.22 (1944). [Link]

-

CompTox Chemicals Dashboard, EPA. (2025). Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy- Properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Org. Synth. 1969, 49, 22. [Link]

-

Nanjing Chemical Material Corp. (n.d.). What Chemicals Can the Ethyl Vinyl Ether React with. Retrieved from [Link]

- Oren, I., & Serban, A. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Minisci, F., & Vismara, E. (1986). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

-

Kim, H., & Lee, D. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

-

Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Jarowicki, K., & Kocienski, P. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1, 4005–4037. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]

-

YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Link]

-

Bouyahyi, M., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances. [Link]

-

Golden, K. C., & Lis, E. C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 14(7), 2446-2452. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]

- 4. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 5. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 6. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

Methodological & Application

High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-6-(1-ethoxyethoxy)naphthalene

Abstract & Strategic Significance